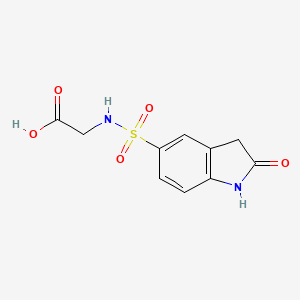

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid

Description

2-(2-Oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid is a heterocyclic compound featuring an indole core substituted with a sulfonamido group at position 5 and an acetic acid moiety. The indole ring system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified at position 2 with a ketone group (2-oxo), rendering it a 2,3-dihydroindole derivative. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamides and indole derivatives are pharmacologically active .

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-oxo-1,3-dihydroindol-5-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S/c13-9-4-6-3-7(1-2-8(6)12-9)18(16,17)11-5-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJCRPVHBHOVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)NCC(=O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the sulfonamido and acetic acid groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonamido group can enhance its solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Core Heterocycles : The target’s indole core differs from benzoxazolone () and benzodiazepine () derivatives, impacting aromaticity and electron distribution. Indole’s inherent π-electron richness contrasts with benzoxazolone’s oxazole ring, which introduces additional electronegative oxygen.

- Substituent Positioning : The sulfonamido group at C5 distinguishes the target from compounds like (2-oxoindol-3-yl)acetic acid (C3-substituted, ), which may exhibit divergent receptor binding profiles.

- Functional Groups : Sulfonamides (-SO₂NH-) in the target compound enhance hydrogen-bonding capacity compared to carboxylic acid (-COOH) or acetyl groups in analogs .

Key Observations :

- Sulfonamide Formation : The target likely requires coupling of an indole-5-amine with a sulfonyl chloride, analogous to benzoxazolone sulfonamide syntheses ().

- Purification : High-performance liquid chromatography (HPLC) and column chromatography (FC) are standard for achieving >95% purity in related compounds .

- Characterization : Mass spectrometry (MS) and NMR are critical for confirming sulfonamido and acetic acid moieties.

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

Key Observations :

- Receptor Specificity : Indole derivatives (e.g., ) target serotonin receptors, whereas benzoxazolones () act on NMDA receptors. The target’s sulfonamido group may confer unique selectivity.

- Toxicity : Sulfonamides () can exhibit acute toxicity (oral LD₅₀ ~300 mg/kg), necessitating careful safety profiling.

Biological Activity

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an indole moiety, which is significant for its biological activity. The sulfonamide group enhances solubility and biological interaction potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MIC values as low as 0.22 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Candida albicans | 0.75 | Fungicidal |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through inhibition of key inflammatory pathways. It appears to modulate the activity of enzymes involved in the inflammatory response, which may lead to reduced inflammation in various models .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism involves interaction with specific molecular targets that regulate cell cycle progression and survival .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and metabolism .

- Receptor Interaction : The indole moiety allows for binding to various receptors involved in inflammation and cancer pathways, leading to downstream effects on cellular signaling .

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the efficacy of this compound:

- Study on Antimicrobial Activity : A study examined the efficacy of the compound against multi-drug resistant bacteria, demonstrating significant bactericidal activity and low toxicity in human cell lines .

- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory properties using animal models of arthritis, showing a marked reduction in inflammatory markers and joint swelling .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could effectively reduce cell viability and induce apoptosis at nanomolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.